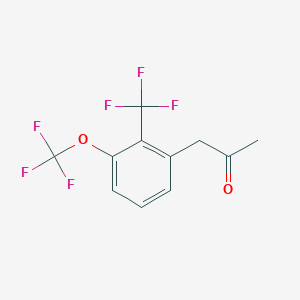
1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethyl group, which may affect its chemical properties and reactivity.
1-(2-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical behavior.
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethoxy group, leading to variations in its applications and reactivity.
Uniqueness
1-(3-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These functional groups can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H8F6O2 |
|---|---|
Peso molecular |
286.17 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2/c1-6(18)5-7-3-2-4-8(19-11(15,16)17)9(7)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
QXWWLSZAINAXKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















